(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone: is a complex organic compound featuring a piperazine ring, an oxadiazole ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the oxadiazole ring. One common approach is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases and heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid
Reduction: : Piperazine derivatives
Substitution: : Various substituted piperazines
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery, particularly in the development of new pharmaceuticals.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. The presence of the oxadiazole and piperazine rings suggests that it may interact with enzymes or receptors in biological systems, potentially leading to therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include other oxadiazoles and piperazines, which are known for their diverse biological activities. the presence of the furan ring in this compound adds an additional layer of complexity and potential functionality.
List of Similar Compounds
Oxadiazoles: : Various derivatives with different substituents on the oxadiazole ring.
Piperazines: : Piperazine derivatives with different functional groups.
Furans: : Furan derivatives with various substituents.
Properties
IUPAC Name |
[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-2-16-20-17(21-26-16)13-5-6-15(19-12-13)22-7-9-23(10-8-22)18(24)14-4-3-11-25-14/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBTVXILYSUFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.